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Introduction

Invasin is a crucial virulence factor expressed by several pathogenic bacteria, including

Yersinia enterocolitica and Yersinia pseudotuberculosis, that facilitates the initial stages of

infection by mediating bacterial entry into host cells.[1][2][3] The expression of the invasin
gene (inv) is tightly regulated in response to environmental cues, making it a key target for

studying bacterial pathogenesis and for the development of novel anti-infective therapies.[4]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring

gene expression levels, providing a powerful tool for researchers and drug development

professionals to investigate the regulation of inv and the efficacy of potential inhibitors.[5][6][7]

This document provides a comprehensive protocol for the quantification of invasin mRNA

levels from bacterial cultures using a two-step RT-qPCR approach.[8] The methodology covers

bacterial cell culture, RNA extraction, reverse transcription to complementary DNA (cDNA), and

qPCR analysis using SYBR Green chemistry.[9]

Principle of the Assay

The workflow begins with the isolation of high-quality total RNA from bacterial samples. This

RNA is then reverse transcribed into cDNA. The resulting cDNA serves as a template for

qPCR, where the inv gene is amplified using specific primers. The qPCR instrument monitors

the amplification process in real-time by detecting the fluorescence of a DNA-binding dye like

SYBR Green.[8][9] The cycle at which the fluorescence signal crosses a predetermined

threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[10][11] This Cq
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value is inversely proportional to the initial amount of target template.[11] By normalizing the

Cq value of the inv gene to that of a stably expressed reference (housekeeping) gene, the

relative expression of inv can be accurately determined across different experimental

conditions.[11][12]

Experimental Workflow and Signaling
The overall experimental process from bacterial culture to data analysis is outlined below.
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Figure 1: High-level workflow for invasin gene expression analysis.

Expression of the inv gene in Yersinia is primarily controlled by the transcriptional regulator

RovA.[4] Understanding this pathway is essential for designing experiments and interpreting

results.
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Figure 2: Simplified regulatory pathway of invasin expression.

Detailed Experimental Protocols
Protocol 1: Bacterial Culture and RNA Stabilization
This protocol is designed for growing Gram-negative bacteria like Yersinia spp. to a desired

growth phase for gene expression analysis.

Culture Preparation: Inoculate a single bacterial colony into an appropriate liquid medium

(e.g., Luria-Bertani broth). Grow overnight at the permissive temperature for invasin
expression (e.g., 26°C) with shaking.[4]

Sub-culturing: The next day, dilute the overnight culture into fresh media to an optical density

at 600 nm (OD600) of ~0.05.
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Experimental Treatment: Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.6-0.8). At

this point, add the test compounds (e.g., potential inhibitors) or apply control conditions.

Continue incubation for the desired duration.

Cell Harvesting: Harvest up to 1x10⁹ bacterial cells by centrifugation at 5,000 x g for 10

minutes at 4°C.[13][14]

RNA Stabilization: Decant the supernatant immediately. To prevent RNA degradation,

resuspend the cell pellet in an RNA stabilization reagent (e.g., Qiagen RNAprotect Bacteria

Reagent or TRIzol) according to the manufacturer's instructions.[13][15] This step is critical

for preserving the in vivo transcript profile. Samples can typically be stored at -80°C after

stabilization.

Protocol 2: Total RNA Extraction
This protocol outlines the extraction of total RNA using a common column-based kit.

Cell Lysis: Thaw the stabilized bacterial pellet. Lyse the cells using a combination of

enzymatic and mechanical methods as recommended for Gram-negative bacteria. This often

involves incubation with lysozyme followed by disruption in a lysis buffer containing a strong

denaturant (e.g., guanidine thiocyanate).[14][16] For some strains, bead beating may be

required for efficient lysis.[14]

Homogenization: Homogenize the lysate by passing it through a syringe with a fine-gauge

needle or using a column-based homogenizer to shear genomic DNA and reduce viscosity.

RNA Binding: Add ethanol to the lysate to create conditions that promote RNA binding to the

silica membrane of a spin column.[17] Apply the mixture to the column and centrifuge.

Washing: Perform wash steps as per the kit's protocol to remove contaminants like proteins,

salts, and residual DNA.

DNase Treatment (On-Column): To eliminate contaminating genomic DNA, which can lead to

false-positive results in qPCR, perform an on-column DNase I digestion following the

manufacturer's protocol.

Elution: Elute the purified RNA from the column using RNase-free water.
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Quantification and Quality Control:

Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicates high purity.

[18]

Assess RNA integrity by running an aliquot on an agarose gel or using an automated

electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA from bacteria will show

sharp 23S and 16S ribosomal RNA (rRNA) bands.

Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol converts the extracted RNA into cDNA, which is more stable and can be used as

a template for qPCR.[8]

Reaction Setup: Prepare the reverse transcription (RT) reaction on ice. For each sample,

combine the following in a nuclease-free tube:

Total RNA: 1 µg

Random Primers or Gene-Specific Primers

dNTP Mix

Reverse Transcriptase Buffer

Reverse Transcriptase Enzyme

Nuclease-free water to the final volume (e.g., 20 µL)

No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" (No-RT) control

reaction. This contains all components except the reverse transcriptase enzyme and is

essential to verify the absence of genomic DNA contamination in the subsequent qPCR.[13]

[19]

Incubation: Perform the reaction in a thermal cycler with the following typical conditions:

Primer annealing: 25°C for 5-10 minutes.
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cDNA synthesis: 42-50°C for 30-60 minutes.

Enzyme inactivation: 85°C for 5 minutes.

Storage: The resulting cDNA can be used immediately or stored at -20°C. Dilute the cDNA

(e.g., 1:5 or 1:10) with nuclease-free water before use in qPCR to reduce the concentration

of inhibitors.

Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol details the setup and execution of the qPCR experiment.

Primer Design: Design primers for the inv gene and a suitable housekeeping gene (e.g., 16S

rRNA, gyrB).

Amplicon Size: 70-200 base pairs.[20]

Melting Temperature (Tm): 60-63°C, with the forward and reverse primers having a Tm

within 3°C of each other.[20]

Specificity: Verify primer specificity in silico using tools like NCBI Primer-BLAST.[20][21]

qPCR Reaction Setup: Prepare a master mix on ice to ensure consistency across reactions.

For a single 20 µL reaction:

2x SYBR Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 4 µL

Diluted cDNA template: 5 µL

Plate Setup: Aliquot 15 µL of the master mix into each well of a qPCR plate. Add 5 µL of the

appropriate template (cDNA, No-RT control, or no-template control) to each well. Run all

samples, including controls, in triplicate.[22]
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Thermal Cycling: Perform the qPCR run using a standard three-step cycling protocol:

Initial Denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.[23]

Melt Curve Analysis: Include a melt curve stage (e.g., 60°C to 95°C with a ramp rate of

0.5°C/second) to verify the specificity of the amplified product.[17] A single, sharp peak

indicates a specific product.

Data Presentation and Analysis
Relative quantification of gene expression is typically performed using the comparative Cq

(ΔΔCq) method.[12][22]

Data Analysis Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.protocols.io/view/gene-expression-analysis-by-quantitative-real-time-ewov1oyz2lr2/v1
https://oceanrep.geomar.de/id/eprint/57962/1/dna-rna-extraction-and-qpcr-protocol-to-assess-bac-bxwwppfe.pdf
https://www.qiagen.com/us/applications/geneglobe/qpcr-data-analysis
https://bio-protocol.org/exchange/minidetail?id=6996444&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obtain Raw Cq Values
(Target: inv, Reference: housekeeping)

Average Cq of Technical Replicates

Calculate ΔCq
(ΔCq = Cq_inv - Cq_ref)

Average ΔCq for each Condition
(Control & Treated)

Calculate ΔΔCq
(ΔΔCq = ΔCq_treated - ΔCq_control)

Calculate Fold Change
(2^-ΔΔCq)

Statistical Analysis
(e.g., t-test)

Click to download full resolution via product page

Figure 3: Workflow for the ΔΔCq method of relative quantification.

Example Data Tables
Raw Cq values should be recorded and averaged before calculating the relative expression.

Table 1: Raw and Average Cq Values
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Sample Name Condition Replicate Cq (inv) Cq (16S rRNA)

Control 1 Untreated 1 21.5 14.2

Control 1 Untreated 2 21.6 14.3

Control 1 Untreated 3 21.4 14.2

Control 1 Avg. Untreated 21.5 14.23

Treated 1 10µM Drug X 1 24.1 14.3

Treated 1 10µM Drug X 2 24.3 14.2

Treated 1 10µM Drug X 3 24.2 14.4

| Treated 1 Avg. | 10µM Drug X | | 24.2 | 14.3 |

The final results are summarized to show the fold change in gene expression relative to the

control condition.

Table 2: Relative Quantification (ΔΔCq) Summary

Condition
Avg. Cq
(inv)

Avg. Cq
(16S rRNA)

ΔCq
(Cq_inv -
Cq_ref)

ΔΔCq
(ΔCq_samp
le -
ΔCq_contro
l)

Fold
Change (2^-
ΔΔCq)

Untreated 21.5 14.23 7.27 0.00 1.00

| 10µM Drug X | 24.2 | 14.30 | 9.90 | 2.63 | 0.16 |

Interpretation

In the example above, treatment with 10µM of Drug X resulted in a fold change of 0.16,

indicating that the expression of the inv gene was downregulated by approximately 84%

compared to the untreated control. A fold change greater than 1 signifies upregulation, while a

value less than 1 indicates downregulation.[24]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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